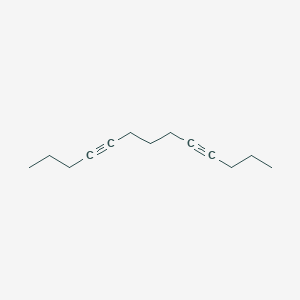

Trideca-4,9-diyne

描述

Trideca-4,9-diyne is a linear aliphatic hydrocarbon featuring two carbon-carbon triple bonds at positions 4 and 8. Its derivatives, such as 7-(allyloxy)trideca-4,9-diyne (2d) and 7-((2-methylallyl)oxy)trideca-4,9-diyne (9d), are synthesized via nucleophilic substitution reactions. For example, 7-(allyloxy)trideca-4,9-diyne (2d) is prepared by reacting trideca-4,9-diyn-7-ol (4d) with allyl bromide in dry Et₂O using NaH as a base and tetraethylammonium iodide as a catalyst, yielding a colorless oil with an 89% yield . Structural characterization via ¹H NMR (299.97 MHz, CDCl₃) and ¹³C NMR (75.44 MHz, CDCl₃) confirms the positions of triple bonds and substituents . Derivatives like trideca-4,9-diyn-7-yl methacrylate (11d) are synthesized via esterification, achieving 90% yield under mild conditions . These compounds serve as intermediates in organic synthesis, particularly in ring-closing metathesis reactions to generate cyclic alkenes .

属性

CAS 编号 |

483343-26-6 |

|---|---|

分子式 |

C13H20 |

分子量 |

176.30 g/mol |

IUPAC 名称 |

trideca-4,9-diyne |

InChI |

InChI=1S/C13H20/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-6,11-13H2,1-2H3 |

InChI 键 |

ILLODGYYLMOZIM-UHFFFAOYSA-N |

规范 SMILES |

CCCC#CCCCC#CCCC |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Trideca-4,9-diyne typically involves the use of Grignard reagents and subsequent coupling reactions. One common method includes the reaction of a suitable alkyne with a Grignard reagent, followed by oxidative coupling to form the desired diyne structure .

Industrial Production Methods:

化学反应分析

Types of Reactions: Trideca-4,9-diyne undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.

Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under appropriate conditions.

Major Products: The major products formed from these reactions include diketones, alkenes, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

科学研究应用

Trideca-4,9-diyne has several applications in scientific research, including:

作用机制

The mechanism of action of Trideca-4,9-diyne involves its ability to undergo cycloaromatization, leading to the formation of highly reactive diradicals. These diradicals can selectively cleave DNA strands, making the compound a potent agent in anticancer therapies. The molecular targets include DNA and various enzymes involved in DNA replication and repair .

相似化合物的比较

Comparison with Similar Compounds

5-[(2-Methylallyl)oxy]nona-2,7-diyne (9b)

- Structure : A shorter-chain diyne (C₉ backbone) with triple bonds at positions 2 and 7 and a 2-methylallyloxy substituent.

- Synthesis: Prepared from nona-2,7-diyn-5-ol and 2-methylprop-2-enyl chloride in Et₂O, yielding 76% .

- Key Differences :

6-(Allyloxy)undeca-3,8-diyne (2c)

- Structure : C₁₁ backbone with triple bonds at positions 3 and 6.

- Synthesis : Uses undeca-3,8-diyn-6-ol and allyl bromide in THF, achieving 89% yield .

- Key Differences: Triple bond positions (3,8 vs. 4,9) alter electronic properties and reactivity in metathesis reactions. ¹³C NMR shows carbinol carbon at δ 65.2 ppm, contrasting with δ 68.1 ppm in Trideca-4,9-diyne derivatives .

Trideca-4,6-diynoic Acid

- Structure : Trideca-4,6-diyne with a terminal carboxylic acid group.

- Synthesis: Derived via coupling reactions, as noted in polymer and supramolecular chemistry studies .

- Key Differences: The carboxylic acid group enables hydrogen bonding and coordination chemistry, unlike non-functionalized Trideca-4,9-diyne. Triple bonds at 4 and 6 shorten the conjugation length compared to 4,9 positions .

(Z,Z)-5-(Trideca-4,7-dienyl)resorcinol

- Structure: A diene (C₁₃) with conjugated double bonds at 4 and 7, linked to a resorcinol moiety.

- Biological Activity : Exhibits antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) .

- Key Differences: Dienes vs. diynes: Reduced rigidity and electronic delocalization compared to Trideca-4,9-diyne. Bioactivity highlights the role of resorcinol in enhancing antimicrobial potency .

Bicyclo[7.3.1]trideca-4,9-diene-2,6-diyn-13-one

- Structure : A bicyclic framework with conjugated diyne (positions 2,6) and diene (positions 4,9) groups.

- Reactivity : Cage-like structure forces functional groups into proximity, enabling selective carbonyl reactions .

- Key Differences :

Comparative Data Table

Key Findings and Implications

- Chain Length and Reactivity: Longer chains (e.g., Trideca-4,9-diyne) enhance conjugation and stability in metathesis reactions compared to shorter analogs like nona-2,7-diyne .

- Functional Groups: Ether and ester derivatives of Trideca-4,9-diyne exhibit versatile reactivity, while carboxylic acid or resorcinol moieties in analogs enable biological or coordination applications .

- Structural Rigidity : Linear diynes (e.g., Trideca-4,9-diyne) offer predictable reactivity, whereas bicyclic derivatives (e.g., Bicyclo[7.3.1]trideca-4,9-diene-2,6-diyn-13-one) provide unique stereoelectronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。